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Compound of Interest

Compound Name: 4-Propoxybenzene-1,2-diamine

Cat. No.: B1266069 Get Quote

An In-depth Technical Guide to 4-Propoxybenzene-1,2-diamine: Chemical Properties,

Structure, and Synthetic Applications

Abstract
4-Propoxybenzene-1,2-diamine is an aromatic organic compound that serves as a versatile

intermediate in various fields of chemical synthesis, from dye production to pharmaceutical

research. Its unique structure, featuring a benzene ring substituted with two adjacent amino

groups and a propoxy group, provides a scaffold for the construction of complex heterocyclic

systems. This guide offers a comprehensive overview of the chemical and physical properties

of 4-Propoxybenzene-1,2-diamine, delves into its molecular structure, outlines a plausible

synthetic pathway, and discusses its reactivity and potential applications, particularly for

professionals in drug development and materials science.

Introduction
The o-phenylenediamine moiety is a cornerstone in synthetic organic chemistry, renowned for

its utility in forming a wide array of heterocyclic compounds such as benzimidazoles,

quinoxalines, and phenazines. The introduction of a 4-propoxy substituent onto this core

structure modulates the electronic properties and lipophilicity of the molecule, making 4-
Propoxybenzene-1,2-diamine a valuable building block for fine-tuning the characteristics of

target compounds. This document aims to provide researchers and scientists with a detailed

technical resource on this compound, consolidating its known properties and outlining its

synthetic potential.
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Chemical and Physical Properties
4-Propoxybenzene-1,2-diamine is a white to off-white crystalline solid under standard

conditions.[1] Its fundamental properties are summarized in the table below. The presence of

two amino groups allows for hydrogen bonding, which influences its melting point and solubility.

While it has poor solubility in water, it is soluble in various organic solvents, a common

characteristic for such aromatic amines.[1]

Property Value Source

CAS Number 56190-17-1 [2][3]

Molecular Formula C₉H₁₄N₂O [1][2]

Molecular Weight 166.22 g/mol [2][3]

Appearance
White or off-white crystalline

solid
[1]

Melting Point 100-105 °C [1]

Solubility
Poorly soluble in water;

Soluble in alcohols and ethers.
[1]

Purity (Commercial) Typically ≥98% [2][3]

Stability

Relatively stable; may

decompose at high

temperatures or in the

presence of strong acids or

oxidizing agents.

[1]

Molecular Structure and Spectroscopic Analysis
The structure of 4-Propoxybenzene-1,2-diamine is defined by a benzene ring with two amino

groups at positions 1 and 2, and a propoxy group at position 4. This arrangement dictates its

chemical reactivity and spectroscopic signature.

Caption: 2D structure of 4-Propoxybenzene-1,2-diamine.
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Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not readily available in the cited

literature, its characteristic spectroscopic features can be predicted based on its functional

groups.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the protons of the propoxy chain, and the amine protons. The aromatic region would

likely display a complex splitting pattern due to the asymmetric substitution. The propoxy

group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent

methylene group, and a triplet for the methylene group attached to the oxygen atom. The

amine protons would appear as a broad singlet, the chemical shift of which would be

dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to each

carbon atom in the unique chemical environments of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching

vibrations in the region of 3200-3400 cm⁻¹ (typically two bands for a primary amine).[4]

Aromatic C-H stretching would be observed around 3000-3150 cm⁻¹. The C-O stretching of

the ether linkage would appear in the 1000-1300 cm⁻¹ region.[4]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak

corresponding to the molecular weight of the compound (166.22 g/mol ).

Synthesis and Reactivity
Proposed Synthetic Route
A plausible and common method for the synthesis of substituted o-phenylenediamines involves

the reduction of a corresponding nitroaniline precursor.[5][6] The synthesis of 4-
Propoxybenzene-1,2-diamine can be envisioned as a multi-step process starting from a

commercially available precursor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.rose-hulman.edu/~brandt/Chem252/IR_and_NMR_tables.pdf
https://www.rose-hulman.edu/~brandt/Chem252/IR_and_NMR_tables.pdf
https://www.mdpi.com/2073-4344/14/4/274
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6338145.htm
https://www.benchchem.com/product/b1266069?utm_src=pdf-body
https://www.benchchem.com/product/b1266069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Workflow

4-Propoxyaniline N-acetyl-4-propoxyaniline

 Acetic
 Anhydride 2-Nitro-4-propoxyacetanilide

 Nitration
 (HNO₃/H₂SO₄) 

2-Nitro-4-propoxyaniline

 Hydrolysis
 (Acid/Base) 4-Propoxybenzene-1,2-diamine

 Reduction
 (e.g., SnCl₂/HCl or H₂/Pd-C) 

4-Propoxybenzene-1,2-diamine

Quinoxaline
Derivatives

Benzimidazole
Derivatives

Benzotriazole
Derivatives

1,2-Dicarbonyl
Compounds

Carboxylic Acids
or Derivatives Nitrous Acid

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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